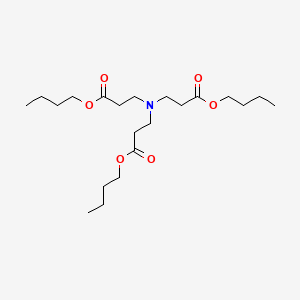

Tributyl 3,3',3''-Nitrilotripropionate

Description

Tributyl 3,3',3''-Nitrilotripropionate is a nitrogen-centered triester derivative of nitrilotripropionic acid. Its structure consists of a central nitrogen atom bonded to three propionic acid moieties, each esterified with a butyl group. While direct data on this compound are sparse in the provided evidence, its properties can be inferred from structurally analogous compounds.

Properties

Molecular Formula |

C21H39NO6 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

butyl 3-[bis(3-butoxy-3-oxopropyl)amino]propanoate |

InChI |

InChI=1S/C21H39NO6/c1-4-7-16-26-19(23)10-13-22(14-11-20(24)27-17-8-5-2)15-12-21(25)28-18-9-6-3/h4-18H2,1-3H3 |

InChI Key |

ISCOOJXNULVOPU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCN(CCC(=O)OCCCC)CCC(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tributyl 3,3',3''-Nitrilotripropionate typically involves the reaction of nitrilotriacetic acid with butyl alcohol under specific reaction conditions, such as elevated temperatures and the presence of a catalyst. The reaction proceeds through esterification, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out on a larger scale using similar synthetic routes. The process involves the use of reactors capable of handling high temperatures and pressures, ensuring the efficient conversion of reactants to the final product.

Chemical Reactions Analysis

Types of Reactions: Tributyl 3,3',3''-Nitrilotripropionate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Tributyl 3,3',3''-Nitrilotripropionate is widely used in scientific research due to its unique properties and versatility. Its applications include:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in biochemical assays and as a chelating agent in biological studies.

Medicine: Investigated for its potential therapeutic uses, such as in drug delivery systems and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

Tributyl 3,3',3''-Nitrilotripropionate is similar to other nitrilotriacetic acid derivatives, such as EDTA (ethylenediaminetetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid). it differs in its structure and specific applications. While EDTA and DTPA are widely used as chelating agents in various industries, this compound is more specialized and finds use in niche applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Properties

Key Observations :

- Central Atom Influence: The nitrogen in this compound likely imparts chelating properties, contrasting with phosphorus in TBP (solvent applications) and sulfur in Dibutyl 3,3'-Thiodipropionate (antioxidant activity). Organotin compounds like TBT exhibit biocidal properties due to tin’s electrophilicity .

- Ester Group Count: The three ester groups in this compound may enhance its solubility in nonpolar solvents compared to Dibutyl 3,3'-Thiodipropionate.

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Key Findings :

Table 3: Toxicity and Regulatory Status

Critical Insights :

- Nitrogen-centered esters like this compound are hypothesized to be less environmentally persistent than organotin compounds, which degrade into toxic tin residues .

- TBP’s EPA-regulated status highlights the importance of ester group composition in toxicity; phosphorus esters may pose higher risks than nitrogen analogs .

Biological Activity

Overview of Tributyl 3,3',3''-Nitrilotripropionate

This compound (often referred to in scientific literature as TBNT) is an organic compound that belongs to the class of nitrile-substituted esters. Its structure includes three butyl groups and a nitrile functional group, which can influence its biological activity.

The biological activity of TBNT can be attributed to its interaction with various biological pathways:

- Enzyme Inhibition : Compounds similar to TBNT have been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For instance, nitrile compounds often interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification processes.

- Cell Signaling Modulation : TBNT may influence cell signaling pathways by acting as a modulator of receptor activity. This could impact processes such as apoptosis and cell proliferation.

Toxicological Profile

Understanding the toxicological aspects of TBNT is crucial for assessing its safety:

- Acute Toxicity : Studies on similar compounds indicate that nitrile groups can exhibit toxicity at high concentrations. The specific LD50 (lethal dose for 50% of the population) for TBNT needs to be determined through experimental studies.

- Chronic Effects : Long-term exposure to nitrile compounds has been associated with neurotoxicity and potential carcinogenic effects. Detailed studies are required to evaluate these risks specifically for TBNT.

Case Study 1: Enzyme Interaction

A study investigating the interaction of nitrile compounds with cytochrome P450 enzymes found that certain structural modifications can enhance or reduce inhibitory effects. While specific data on TBNT is lacking, it is reasonable to hypothesize that its structure may similarly affect enzyme activity.

Case Study 2: Cellular Response

Research on related compounds has demonstrated that nitriles can induce cellular stress responses. For example, exposure to certain nitriles has been linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress in cells.

Data Table: Comparison of Biological Activities

| Compound Name | Enzyme Interaction | Toxicity Level | Cellular Effects |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Nitrile Compound A | Moderate Inhibition | Low | Increased ROS |

| Related Nitrile Compound B | Strong Inhibition | High | Apoptosis Induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.